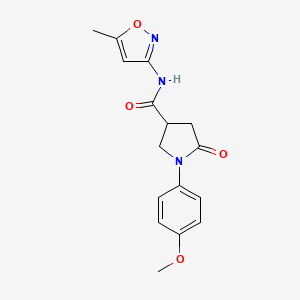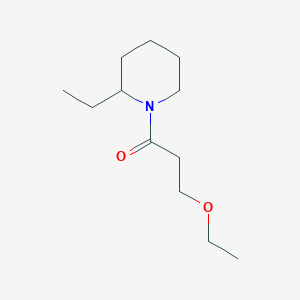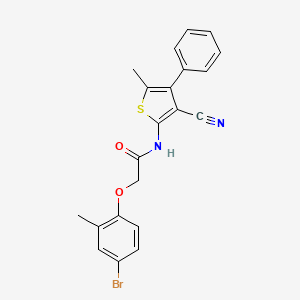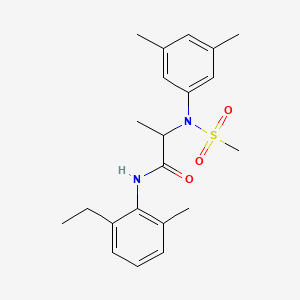![molecular formula C25H25N3O3S2 B4196596 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Descripción general
Descripción
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the phenothiazine class of compounds and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to bind to the dopamine D2 receptor, which is a target for antipsychotic drugs.
Biochemical and Physiological Effects
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has also been found to increase the levels of the antioxidant enzyme superoxide dismutase, which protects cells from oxidative damage. In addition, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit potent biological activity at low concentrations, making it a useful tool for studying biological processes. However, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide. One area of interest is its potential use in treating psychiatric conditions such as schizophrenia and bipolar disorder. Further studies are needed to determine the safety and efficacy of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide in humans. Another area of interest is its potential use in treating cancer. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been found to exhibit potent anticancer activity in vitro, but further studies are needed to determine its effectiveness in animal models and humans. Finally, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide could be used as a tool for studying the mechanisms of inflammation and oxidative stress in various disease states. Further research is needed to fully understand the biochemical and physiological effects of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide, or N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit antipsychotic, anti-inflammatory, and anticancer properties. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide could lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, anti-inflammatory, and anticancer properties. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide has been studied for its potential use in treating schizophrenia, bipolar disorder, and other psychiatric conditions.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-18-14-16-27(17-15-18)33(30,31)20-12-10-19(11-13-20)26-25(29)28-21-6-2-4-8-23(21)32-24-9-5-3-7-22(24)28/h2-13,18H,14-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTXBDCGSCDRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}benzoate](/img/structure/B4196521.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide](/img/structure/B4196551.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4196600.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4196609.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4196615.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)